Potassium manganate
Description
Structure
2D Structure
Properties
IUPAC Name |
dipotassium;dioxido(dioxo)manganese | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2K.Mn.4O/q2*+1;;;;2*-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKYFHUXZPRFUTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-][Mn](=O)(=O)[O-].[K+].[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
K2MnO4 | |
| Record name | potassium manganate | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Potassium_manganate | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10893107 | |
| Record name | Potassium manganate(VI) | |
| Source | EPA DSSTox | |
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Molecular Weight |
197.132 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Water or Solvent Wet Solid, Liquid, Dark green solid; [Merck Index] Dark green powder; [Alfa Aesar MSDS] | |
| Record name | Manganic acid (H2MnO4), potassium salt (1:2) | |
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| Record name | Potassium manganate(VI) | |
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CAS No. |
10294-64-1 | |
| Record name | Potassium manganate(VI) | |
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| Record name | Manganic acid (H2MnO4), potassium salt (1:2) | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Potassium manganate(VI) | |
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| Record name | Potassium manganate | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | POTASSIUM MANGANATE | |
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Historical Trajectories of Manganese Vi Chemistry Research
The investigation into manganese compounds dates back centuries, with early chemists exploring the various colorful transformations of manganese-containing minerals. The history of manganese(VI) chemistry is intrinsically linked to the initial synthesis of potassium manganate (B1198562).
In 1659, the German-Dutch chemist Johann Rudolf Glauber was the first to describe the production of a material that resulted in a green solution when dissolved in water. wikipedia.org He achieved this by fusing a mixture of the mineral pyrolusite (manganese dioxide, MnO₂) and potassium carbonate. wikipedia.org This green solution was, in fact, potassium manganate. Glauber observed that this solution would slowly change to a violet color, which is now understood to be the formation of potassium permanganate (B83412). wikipedia.org This series of color changes was one of the earliest documented observations of manganese in different oxidation states.
Further significant developments occurred nearly two centuries later. In the mid-19th century, London-based chemist Henry Bollmann Condy developed an interest in disinfectants. He found that fusing pyrolusite with sodium hydroxide (B78521) and dissolving it in water produced a solution with disinfectant properties, which he patented and sold as 'Condy's Fluid'. wikipedia.org However, this sodium-based solution was not very stable. To overcome this, Condy replaced sodium hydroxide with potassium hydroxide, which resulted in a more stable material that could be crystallized. This crystalline substance was the more effective potassium permanganate, which he called 'Condy's crystals'. wikipedia.org The foundational step in this process was the creation of this compound.
These early discoveries laid the groundwork for understanding the +6 oxidation state of manganese and established the fundamental chemical pathways that are still relevant in the production of permanganates today.
Table 1: Key Milestones in Early Manganese(VI) Chemistry
| Year | Scientist/Chemist | Discovery/Innovation | Significance |
| 1659 | Johann Rudolf Glauber | Fused pyrolusite (MnO₂) and potassium carbonate to create a green solution (this compound). | First documented synthesis of this compound and observation of the "chemical chameleon" color change. wikipedia.org |
| Mid-1800s | Henry Bollmann Condy | Developed "Condy's Fluid" and later "Condy's Crystals" using potassium hydroxide. | Commercialized permanganate-based disinfectants, refining the production process that involves a manganate intermediate. wikipedia.org |
Foundational Role of Potassium Manganate As a Key Intermediate Species in Industrial and Laboratory Processes
Potassium manganate's most significant role is as an essential intermediate in the large-scale industrial production of potassium permanganate (B83412). This process typically begins with manganese dioxide (MnO₂), which is abundant in the mineral pyrolusite.
The industrial synthesis is a two-step process. The first step involves the oxidative fusion of manganese dioxide with a strong base, typically potassium hydroxide (B78521) (KOH), at high temperatures in the presence of an oxidizing agent, which can be air or others like potassium nitrate. researchgate.netacs.org This reaction produces a green melt of potassium manganate (B1198562).
Industrial Production Reaction:
2 MnO₂ + 4 KOH + O₂ → 2 K₂MnO₄ + 2 H₂O acs.org
The second step involves the oxidation of the green this compound solution to purple potassium permanganate. This is most commonly achieved through electrolytic oxidation in an alkaline medium.
Electrolytic Oxidation Reaction:
2 K₂MnO₄ + 2 H₂O → 2 KMnO₄ + 2 KOH + H₂
In the laboratory, this compound can be synthesized through several methods. One common preparation involves heating a concentrated solution of potassium permanganate with a concentrated potassium hydroxide solution. researchgate.net This process is signaled by a color change from the deep purple of permanganate to the characteristic green of manganate. researchgate.net Another laboratory method is the thermal decomposition of solid potassium permanganate, which yields this compound, manganese dioxide, and oxygen gas. researchgate.net
Laboratory Synthesis from Permanganate:
4 KMnO₄ + 4 KOH → 4 K₂MnO₄ + O₂ + 2 H₂O researchgate.net
The stability of the manganate(VI) ion is highly dependent on the pH of the solution. In neutral or acidic conditions, it readily undergoes a disproportionation reaction, where it is simultaneously oxidized to permanganate (Mn+7) and reduced to manganese dioxide (Mn+4). researchgate.netresearchgate.net This instability in non-alkaline solutions is a key chemical property that necessitates the use of strong bases during its synthesis and conversion.
Synthesis and Advanced Preparation Methodologies for Potassium Manganate
Molecular Structure
Potassium manganate (B1198562) (K₂MnO₄) is a salt composed of potassium cations (K⁺) and manganate anions (MnO₄²⁻). wikipedia.org X-ray crystallography has revealed that the manganate anion has a tetrahedral geometry. wikipedia.org The manganese atom is in the +6 oxidation state. The Mn-O bond lengths are approximately 1.66 Å, which is slightly longer than the Mn-O distances found in potassium permanganate (B83412). wikipedia.org The presence of an unpaired electron in the Mn(VI) center makes the compound paramagnetic. wikipedia.org
Crystal Structure
The crystal structure of potassium manganate is isostructural with that of potassium sulfate (B86663) (K₂SO₄). wikipedia.org
Reactions of Potassium Manganate
Disproportionation
Manganate salts are unstable in neutral or acidic solutions and readily undergo disproportionation. wikipedia.orgunacademy.com In this reaction, the manganate ion (in which manganese has an oxidation state of +6) is converted into the permanganate (B83412) ion (Mn oxidation state +7) and manganese dioxide (Mn oxidation state +4). wikipedia.org
The reaction is as follows: 3 K₂MnO₄ + 2 H₂O → 2 KMnO₄ + MnO₂ + 4 KOH wikipedia.org
This reaction is known for its distinct color changes, which has led to the manganate/permanganate system being called a "chemical chameleon". wikipedia.org The disproportionation is rapid in solutions where the hydroxide (B78521) ion concentration is less than 1M. wikipedia.org A weak acid is sufficient to drive this reaction. wikipedia.org
Oxidation
Potassium manganate itself can be oxidized to form potassium permanganate. wikipedia.org In the industrial production of potassium permanganate, this is typically achieved through electrolytic oxidation in an alkaline medium. wikipedia.orgpw.live
The electrolytic oxidation reaction is: 2 K₂MnO₄ + 2 H₂O → 2 KMnO₄ + 2 KOH + H₂ wikipedia.org
Chlorine can also be used to oxidize the green this compound solution to purple potassium permanganate. byjus.com
This compound, K₂MnO₄, is a green, crystalline solid that plays a pivotal role as an intermediate in the industrial manufacture of potassium permanganate. Its synthesis is primarily achieved by the alkaline oxidative fusion of manganese dioxide. The compound is characterized by its tetrahedral manganate anion, its paramagnetism, and its distinctive green color. A key chemical feature of this compound is its tendency to disproportionate in aqueous, non-alkaline conditions to yield potassium permanganate and manganese dioxide.
Advanced Spectroscopic Characterization and Analytical Techniques for Manganate Vi Systems
Electron Paramagnetic Resonance (EPR) and Electron Spin Resonance (ESR) Spectroscopy
EPR (also known as ESR) is a specialized spectroscopic technique for studying chemical species that have one or more unpaired electrons. As the manganate(VI) ion is a paramagnetic d¹ species, EPR is an exceptionally powerful method for its characterization. umich.edubhu.ac.in
Measurement of g-values and Analysis of Hyperfine Splittings
The EPR spectrum provides two key parameters: the g-value and the hyperfine splitting constant. The g-value (or g-factor) is a dimensionless quantity that characterizes the magnetic moment of the unpaired electron in its local environment. mpg.de For a free electron, g is 2.0023. In a molecule like manganate(VI), deviations from this value arise from spin-orbit coupling, providing information about the electronic structure. For d¹ systems in a tetrahedral field, an anisotropic g-tensor with principal values (g_x, g_y, g_z) is expected. researchgate.net
Hyperfine splitting of the EPR signal arises from the interaction of the unpaired electron with magnetic nuclei in the molecule. The stable isotope of manganese, ⁵⁵Mn, has a nuclear spin (I) of 5/2. bhu.ac.in This nuclear spin couples with the electron spin, splitting each EPR line into a sextet (2I + 1 = 2(5/2) + 1 = 6 lines). researchgate.net The spacing between these lines is the hyperfine coupling constant (A), which provides a measure of the unpaired electron's density at the manganese nucleus and is highly sensitive to the oxidation state and coordination environment of the Mn ion. doubtnut.com
Studies of Paramagnetic Nature and Spin State Characterization
EPR spectroscopy directly confirms the paramagnetic nature of the manganate(VI) ion. The ability to obtain an EPR spectrum is definitive proof of the presence of unpaired electrons. The Mn(VI) center has an electronic configuration of [Ar] 3d¹, meaning it possesses one unpaired electron (S = 1/2). quora.comaip.org This is in stark contrast to the permanganate (B83412) ion (MnO₄⁻), where manganese is in the +7 oxidation state ([Ar] 3d⁰), has no unpaired electrons, and is therefore diamagnetic and EPR-silent. quora.comnih.gov
The paramagnetism of the manganate(VI) ion gives it a calculated spin-only magnetic moment of approximately 1.73 Bohr magnetons (B.M.). quora.com EPR studies, through the analysis of g-values and hyperfine interactions, provide a detailed characterization of the high-spin d¹ state in its tetrahedral oxygen environment, confirming the localization of the unpaired electron primarily on the manganese center.
Raman Spectroscopy for Vibrational and Structural Analysis
Raman spectroscopy is a powerful non-destructive technique for probing the vibrational modes of the manganate(VI) ion, providing a structural fingerprint of the compound. The tetrahedral MnO₄²⁻ ion exhibits characteristic vibrational modes that are sensitive to its molecular structure and bonding.
The primary vibrational modes for the tetrahedral manganate (B1198562) ion are:
ν₁ (A₁): Symmetric stretching mode
ν₂ (E): Bending mode
ν₃ (F₂): Asymmetric stretching mode
ν₄ (F₂): Bending mode
In aqueous solutions, the resonance Raman spectra of the manganate(V) ion show a strong, totally symmetric vibrational mode (ν₁) at approximately 786 cm⁻¹. researchgate.net The Raman excitation profile of this mode, which peaks around 600 nm, is attributed to a charge-transfer transition with significant d-d character. researchgate.net
Studies on permanganate ions (MnO₄⁻), which are structurally related to manganate(VI), isolated in potassium bromide and potassium perchlorate (B79767) matrices, have shown that high pressure induces shifts in the vibrational frequencies. nih.govacs.org The harmonic frequencies increase with pressure, while the anharmonicity constants show a slight decrease. nih.govacs.org This demonstrates the sensitivity of Raman spectroscopy to changes in the local environment and interatomic distances.
The Raman spectrum of materials like γ-MnO₂, which has a structure related to manganates, is used to investigate the local arrangement as a function of the intergrowth rate of pyrolusite within the ramsdellite matrix. researchgate.net The frequency positions of the Raman-active modes correlate with the average polymerization of the MnO₆ octahedra. researchgate.net
The following table presents typical Raman vibrational modes for manganate and related species:
| Species | Vibrational Mode | Wavenumber (cm⁻¹) | Assignment |
| Manganate(V) in aqueous solution | ν₁ (A₁) | ~786 | Symmetric stretch researchgate.net |
| Permanganate in KBr matrix (ambient pressure) | ν₁ (A₁) | ~840 | Symmetric stretch nih.gov |
| P3HT (for comparison) | - | 1452 | Symmetric C=C stretch researchgate.net |
| P3HT (for comparison) | - | 1381 | C-C skeletal stretch researchgate.net |
X-ray Diffraction (XRD) and Advanced Crystallographic Methods for Material Characterization
X-ray diffraction (XRD) is a fundamental technique for determining the crystal structure of potassium manganate and related manganate compounds. It provides detailed information about unit cell parameters, space group, and atomic positions within the crystal lattice.
For synthetic 7 Å and 10 Å manganates, XRD and electron diffraction have been used to determine their layered structures. arizona.edu Synthetic Na 7 Å manganate was found to have an orthorhombic unit cell. However, more advanced Rietveld analysis of various synthetic 7 Å manganates (Na, Mg, K) revealed monoclinic subcells. arizona.edu The flexibility of the structural framework is evident from the wide range of unit cell parameters observed for different interlayer cations. arizona.edu The small crystal size of some synthetic manganates can limit complete structure solution by single-crystal XRD, necessitating the combination of powder XRD with techniques like selected area electron diffraction. arizona.edu
In a study of plantain fibers treated with potassium permanganate, XRD analysis showed significant changes in the macromolecular and crystallographic parameters of the fibers. imist.ma The treatment led to an increase in the degree of crystallinity, as indicated by the increased intensity of the crystalline peak at 22.5°. imist.ma
The crystal structure of potassium permanganate (KMnO₄), a related compound, has been extensively studied using XRD. The diffraction peaks are indexed to an orthorhombic unit cell with the space group Pnma. researchgate.net Single-crystal X-ray crystallography allows for the precise determination of the unit cell parameters and the positions of the atoms, although symmetry considerations can add complexity to the structure solution. scribd.com
The table below provides crystallographic data for potassium permanganate, which serves as a reference for manganate structures:
| Compound | Crystal System | Space Group | Lattice Parameters (Å) |
| KMnO₄ | Orthorhombic | Pnma (62) | a = 9.105, b = 5.720, c = 7.425 |
| KMnO₄ (calculated) | Orthorhombic | Pnma (62) | a = 6.168, b = 7.480, c = 9.032 materialsproject.org |
Note: The lattice parameters for KMnO₄ can vary slightly depending on the source and experimental conditions.
Photoelectron Spectroscopy and Electronic Absorption Spectra for Gas and Aqueous Phase Studies
Photoelectron spectroscopy (PES) and electronic absorption spectroscopy are crucial for understanding the electronic structure of the manganate(VI) ion in both the gas and aqueous phases. These techniques probe the energy levels of electrons in the molecule.
In the gas phase, high-resolution PES measurements, combined with quantum-mechanical calculations, can provide insights into ionization energies and reorganization energies upon ionization. arizona.edu Studies on related transition metal complexes have shown that PES can reveal how ligand substitutions affect the electron richness of the metal center. arizona.edu For the permanganate ion (MnO₄⁻), photodissociation in the gas phase has been studied using photoelectron imaging, revealing the production of the manganese dioxide anion (MnO₂⁻) in an excited triplet state. rsc.org
In the aqueous phase, the UV-visible absorption spectrum of the manganate(V) ion shows a strong band in the UV region at about 31,600 cm⁻¹ and a broader band system centered around 14,900 cm⁻¹, with a weaker band near 11,800 cm⁻¹. researchgate.net The absorption spectrum of an aqueous solution of potassium permanganate, a related compound, exhibits a maximum absorption (λ_max) at 525 nm, which is responsible for its characteristic purple color. minia.edu.eg This absorption is due to electronic transitions within the molecule. minia.edu.eg Femtosecond spectroscopy of aqueous permanganate has revealed a complex cascade of non-radiative transitions following photoexcitation. usc.edu
The following table summarizes the electronic transitions observed for manganate ions in the aqueous phase:
| Ion | Wavenumber (cm⁻¹) | Wavelength (nm) | Assignment |
| Manganate(V) | ~31,600 | ~316 | UV absorption band researchgate.net |
| Manganate(V) | ~14,900 | ~671 | Broad visible absorption band researchgate.net |
| Manganate(V) | ~11,800 | ~847 | Weak visible absorption band researchgate.net |
| Permanganate (MnO₄⁻) | ~19,050 | ~525 | λ_max in visible spectrum minia.edu.eg |
Complementary Spectroscopic and Chromatographic Techniques (e.g., FTIR, GC-Mass for Product Identification)
A variety of complementary spectroscopic and chromatographic techniques are employed to further characterize this compound and to identify the products of its reactions.
Fourier-Transform Infrared (FTIR) Spectroscopy provides information about the vibrational modes of molecules and is particularly useful for identifying functional groups. The FTIR spectrum of potassium permanganate shows characteristic absorption bands. researchgate.net In studies involving the treatment of materials like plantain fibers with potassium permanganate, FTIR is used to confirm the partial removal of components like wax, hemicellulose, and lignin. imist.ma Similarly, when used to treat Leucaena leucocephala pods, FTIR analysis helps in comparing the functional groups of the resulting cellulose (B213188) fibers with commercial cellulose. cabidigitallibrary.org Complex formation between polyvinyl alcohol (PVA) and potassium permanganate has also been confirmed using FTIR. core.ac.uk
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful combination for separating and identifying volatile and semi-volatile organic compounds. In the context of reactions involving this compound, GC-MS is used to identify the oxidation products. For example, in the oxidation of fluorene (B118485) derivatives by permanganate, GC-MS analysis identified 9H-fluorenone derivatives as the final products. scirp.org Similarly, in the oxidation of the antibiotic azithromycin (B1666446), GC-MS was used to confirm the structure of the resulting pyrone derivative. nih.gov The oxidation of trans-anethole by potassium permanganate yields p-methoxybenzoic acid, which can be identified using GC-MS. mfd.org.mk
The following table provides examples of the application of these complementary techniques:
| Technique | Application | Findings |
| FTIR | Characterization of KMnO₄-treated plantain fibers | Partial removal of wax, hemicellulose, and lignin. imist.ma |
| FTIR | Analysis of PVA doped with KMnO₄ | Confirmed complex formation between the polymer and the salt. core.ac.uk |
| GC-MS | Oxidation of azithromycin by KMnO₄ | Identification of a novel antibacterial pyrone derivative. nih.gov |
| GC-MS | Oxidation of fluorenes by KMnO₄ | Identification of 9H-fluorenone derivatives as oxidation products. scirp.org |
| GC-MS | Oxidation of trans-anethole by KMnO₄ | Identification of p-methoxybenzoic acid as an oxidation product. mfd.org.mk |
Theoretical and Computational Investigations of Manganate Vi Systems
Quantum Chemical Approaches to Manganate(VI) Electronic Structure
The electronic structure of the d¹ manganate(VI) ion has been a subject of numerous theoretical studies, employing a range of quantum chemical methods to understand its bonding, ground state, and excited state properties. aip.orgrsc.org
Density Functional Theory (DFT) has become a workhorse for studying the electronic structure of manganate(VI) and related systems due to its favorable balance of computational cost and accuracy. mdpi.com DFT methods are widely used to optimize molecular geometries, analyze vibrational frequencies, and explore both ground and excited electronic states. aip.orgresearchgate.net For instance, DFT calculations using the Amsterdam Density Functional (ADF) program with Slater Type Orbital (STO) basis sets have shown good agreement with experimental data for the geometry and electronic structure of MnO₄²⁻, accurately predicting the Mn–O bond distance. aip.org Similarly, calculations at the UB3LYP/6-31+G(d) level of theory have been used to determine optimized geometries for the MnO₄²⁻ anion in various point group symmetries (Td, D₂d, C₂v, etc.), confirming that the tetrahedral (Td) structure is a stable minimum. aip.org
Time-dependent DFT (TD-DFT) is a common extension for investigating excited states and interpreting electronic absorption spectra. researchgate.net TD-DFT calculations have been successfully applied to analyze the optical spectra of the MnO₄²⁻ ion doped in a BaSO₄ host lattice, with the UB3LYP functional providing the best performance in reproducing experimental absorption bands. researchgate.net DFT has also been used to predict the ground state multiplicity of manganese complexes; for Mn(VI) species with a 3d¹ electron configuration, a spin doublet ground state is typically found to be significantly lower in energy than the next nearest excited state (a spin quartet). mdpi.com The combined analysis of ground and excited states using DFT has proven effective in characterizing transition metal dopants and defects in various materials. osti.gov
While DFT is powerful, more sophisticated ab initio ("from first principles") wave function theory methods are often required for a more accurate description of systems with strong electron correlation or multiple low-lying excited states, which are characteristic of many transition metal complexes. usc.eduresearchgate.netwikipedia.org These methods, though computationally more demanding, provide a more rigorous treatment of electron correlation effects. researchgate.net
The Restricted Active Space Second-Order Perturbation Theory (RASPT2) method, which builds upon a multiconfigurational self-consistent field (CASSCF/RASSCF) reference wave function, has been used to study the electronic spectra of tetrahedral oxo-anions like permanganate (B83412), a close relative of manganate (B1198562). aip.orgresearchgate.net RASPT2 can accurately describe excited states with significant multiconfigurational character. osti.govuci.edu
Multiconfiguration Pair-Density Functional Theory (MC-PDFT) is a more recent development that combines the strengths of multireference wave function methods with the efficiency of density functionals. acs.org It has been shown to provide results of comparable accuracy to RASPT2 for the excited states of transition metal complexes but at a significantly lower computational cost. aip.orguci.eduresearchgate.net MC-PDFT is also robustly immune to the "intruder state" problems that can plague perturbation theory methods like RASPT2. researchgate.net Both RASPT2 and MC-PDFT are capable of providing quantitatively accurate results for excited states, irrespective of whether they are dominated by single or higher-order excitations, a domain where TD-DFT often fails. osti.govuci.edu
For very high accuracy, coupled-cluster (CC) methods are employed. The Completely Renormalized Equation-of-Motion Coupled-Cluster method including single, double, and non-iterative triple excitations (CR-EOM-CCSD(T)) represents a high-level approach for calculating excited state energies with chemical accuracy. iastate.edu While computationally intensive, these methods serve as important benchmarks for assessing the performance of more approximate theories. researchgate.netq-chem.com
The manganate(VI) anion, MnO₄²⁻, typically adopts a tetrahedral geometry, belonging to the Td point group. aip.orgyoutube.com The symmetry of the molecule dictates the nature of its molecular orbitals (MOs), which are formed from linear combinations of the manganese 3d, 4s, and 4p atomic orbitals and the oxygen 2p atomic orbitals. rsc.orgchembaby.ru
In the Td point group, the five metal d-orbitals split into two sets: a lower-energy, non-bonding set of 'e' symmetry (d₂² and dₓ²₋y²) and a higher-energy, anti-bonding set of 't₂' symmetry (dxy, dxz, dyz) that results from σ-interactions with the ligands. youtube.com The single 3d¹ electron in the manganate(VI) ion occupies the doubly degenerate 2e molecular orbital, resulting in a ²E ground electronic state. aip.org This singly occupied molecular orbital (SOMO) is primarily of Mn 3d character, specifically d₂². aip.org
Detailed MO analysis from DFT calculations reveals the ordering and composition of the orbitals. aip.org The highest occupied molecular orbitals below the SOMO are primarily of oxygen p-orbital character (1t₁, 6t₂, and 6a₁). aip.orgrsc.org The interaction between the metal t₂ orbitals and the ligand orbitals of the same symmetry gives rise to bonding and antibonding t₂ molecular orbitals. youtube.com Understanding this MO structure is fundamental to interpreting the ion's electronic spectra and chemical reactivity.
Predictive Modeling and Interpretation of Spectroscopic Parameters
Computational methods are instrumental in predicting and interpreting various spectroscopic parameters, providing a direct link between theoretical electronic structure and experimental observations.
Electron Paramagnetic Resonance (EPR) spectroscopy is a key technique for studying d¹ systems like manganate(VI). Computational methods, particularly DFT, can predict the EPR parameters, namely the g-tensor and the hyperfine coupling tensor (A), which describes the interaction between the electron spin and the nuclear spin of the ⁵⁵Mn nucleus. acs.orgmdpi.com
Theoretical simulations are crucial for the assignment and interpretation of complex electronic absorption and photoelectron spectra. usc.eduresearchgate.net
TD-DFT is frequently used to simulate electronic absorption spectra by calculating the vertical excitation energies and oscillator strengths of electronic transitions. researchgate.netresearchgate.net For the manganate(VI) ion, TD-DFT calculations have been used to assign the features in its absorption spectrum, linking them to specific electronic transitions between molecular orbitals. researchgate.net For more complex spectra involving significant vibronic structure (coupling between electronic and vibrational transitions), as seen in the related permanganate ion, more advanced methods can simulate the band shapes and fine structure, providing a much deeper understanding of the spectrum. researchgate.netacs.org
Anion photoelectron spectroscopy provides information about the electronic structure of an anion and its corresponding neutral species. aip.org Computational modeling is essential for interpreting these spectra. DFT calculations are used to optimize the geometries of both the anion and the neutral molecule and to compute the electron affinity. researchgate.net Franck-Condon simulations, based on the calculated geometries and vibrational frequencies of the anion and neutral species, are then used to model the vibrational progressions seen in the photoelectron spectrum. aip.org This combination of experiment and theory allows for the determination of molecular structures and the characterization of the molecular orbitals from which the electrons are detached. researchgate.netaip.org
Reaction Mechanism Modeling and Energy Landscape Exploration
Computational modeling is instrumental in mapping the pathways of chemical reactions involving manganate(VI). By calculating the energies of reactants, products, transition states, and intermediates, a comprehensive energy landscape can be constructed. This landscape reveals the most likely routes a reaction will follow and the energetic barriers that must be overcome.
The identification and characterization of transition states and intermediates are central to understanding any chemical reaction. mdpi.comresearchgate.net Computational methods, particularly Density Functional Theory (DFT), are widely used to model these transient species. mdpi.comacs.org For instance, in the oxidation of alkenes by permanganate, a related manganese species, DFT calculations have been employed to locate the transition state and explore potential intermediates like metallaoxacyclobutanes. mdpi.comresearchgate.net
Computational studies on manganese-based catalysts have shown that the energy of transition states can be significantly influenced by the electronic and steric properties of the catalyst's ligands. nih.gov For example, in manganese-catalyzed hydrogenation reactions, modifying the steric bulk around the active site can destabilize one diastereomeric transition state over another, leading to enhanced enantioselectivity. nih.gov Furthermore, the electronic nature of substituents on the ligand can alter the energy barrier of the reaction. nih.gov
In the context of manganese-catalyzed CO2 reduction, computational analysis has been used to calculate the energies of transition states and intermediates for different proposed pathways, such as the "protonation-first" and "reduction-first" mechanisms. binghamton.edu These calculations help to elucidate the turnover-determining steps and provide insight into how the catalyst's secondary coordination sphere can lower the energy of the transition state through interactions like hydrogen bonding. binghamton.edu
Solvent effects play a crucial role in the kinetics and mechanisms of reactions in solution, as they can stabilize or destabilize reactants, products, and transition states. chemistryjournal.netspringernature.com Theoretical models can account for these effects in several ways. Continuum solvation models, such as the Polarizable Continuum Model (PCM), are a common approach where the solvent is treated as a continuous medium with a specific dielectric constant. cas.cznih.gov This method is computationally efficient and can provide valuable insights into how the polarity of the solvent influences reaction energetics. chemistryjournal.netcas.cz For example, studies on the permanganate oxidation of alkenes have used PCM to reoptimize the geometry of the transition state in a simulated aqueous environment, revealing that the presence of a polar solvent can significantly alter the energy landscape and even cause a weakly-bound intermediate complex to dissociate. cas.cz
More explicit solvent models involve including a number of solvent molecules directly in the quantum mechanical calculation. While computationally more demanding, this approach can capture specific solute-solvent interactions, such as hydrogen bonding, which are not fully accounted for in continuum models. springernature.com Hybrid models, which combine a quantum mechanical description of the solute and the first solvation shell with a continuum model for the bulk solvent, offer a compromise between accuracy and computational cost.
The choice of solvent can dramatically affect reaction rates. For instance, in the manganese-mediated oxidation of piperidones, decreasing the polarity of the solvent was found to increase the rate constants for oxidation by Mn(III) and Mn(IV), suggesting that a less polar environment stabilizes the transition state. chemistryjournal.net This highlights the importance of incorporating solvent effects into theoretical models to accurately predict and understand the behavior of manganate(VI) in different reaction media. chemistryjournal.net
Thermodynamic Analysis of Manganate(VI) Redox Processes (e.g., Gibbs Free Energy, Redox Potentials)
Thermodynamic analysis provides a quantitative measure of the feasibility and driving force of redox processes involving manganate(VI). Key parameters such as Gibbs free energy (ΔG) and redox potentials (E°) are essential for understanding and predicting the electrochemical behavior of these systems.
Computational methods are frequently used to calculate these thermodynamic properties. The Gibbs free energy of a reaction can be determined from the calculated electronic energies of the reactants and products, with corrections for zero-point vibrational energy, thermal energy, and entropy. nih.gov Studies have assessed the Gibbs energies of various manganese redox reactions, including disproportionation and comproportionation, as a function of temperature and pH. nih.gov For example, the disproportionation of Mn(III) can yield significant negative Gibbs free energy, indicating a spontaneous process under certain conditions. nih.gov
Theoretical calculations have been used to predict the one-electron redox potentials for a series of mononuclear manganese complexes, showing excellent correlation with experimental values when solvation effects were included. researchgate.net Similarly, for more complex systems like manganese-vanadium water oxidation catalysts, computational methods have been used to calculate the reduction potential of the [Mn(III)Mn3(IV)] to [Mn4(IV)] transition. mdpi.com These calculations can help rationalize experimental observations and guide the design of new catalysts with specific redox properties. nih.govresearchgate.net
Interactive Table: Calculated Thermodynamic Properties of Manganese Redox Processes
| Redox Process | Computational Method | Calculated Property | Value | Conditions | Reference |
| Mn(III) Disproportionation | Thermodynamic Model | Gibbs Free Energy (ΔGr) | > 100 kJ (mol Mn)⁻¹ | Environmentally Relevant | nih.gov |
| [Mn(III)Mn3(IV)] ⇌ [Mn4(IV)] + e⁻ | DFT (BP86) | Reduction Potential | +0.59 ± 0.28 V | In Solution | mdpi.com |
| [Mn(III)Mn3(IV)] ⇌ [Mn4(IV)] + e⁻ | DFT (B3LYP) | Reduction Potential | +1.31 ± 0.30 V | In Solution | mdpi.com |
| MnO4²⁻(aq) / MnO4⁻(aq) | Spectroscopic Data | Gibbs Free Energy of Oxidation (ΔGox) | Matches Electrochemical Value | Aqueous Solution | fu-berlin.de |
| Mn(III)/Mn(II) couple in Oxalate Oxidase | Estimation | Redox Potential | +0.4 V to +1.0 V | Protein Environment | portlandpress.com |
Advanced Applications and Emerging Research Directions Involving Manganate Vi
Innovations in Water and Wastewater Treatment Technologies
Manganate(VI) is at the forefront of new strategies for water purification, offering effective solutions for the degradation of persistent organic pollutants, removal of heavy metals, and treatment of sludge. Its ability to act as both an oxidant and a precursor to a coagulant makes it a versatile tool in modern water treatment. iwaponline.com
The efficacy of manganate(VI) in water treatment stems from its strong oxidizing power and its ability to degrade a wide array of organic contaminants. acs.orgacs.org Research has shown that manganate(VI) can effectively destroy diverse functional groups. nih.gov The primary mechanisms of oxidation by permanganate (B83412), its precursor, include addition to carbon-carbon double bonds, abstraction of hydrogen or hydride, and electron transfer. nih.govlibretexts.org For instance, in the oxidation of alkenes, the carbon-carbon double bond is broken and replaced with two carbon-oxygen double bonds, forming carbonyl compounds. libretexts.org
Studies on various pollutants reveal specific reaction kinetics and pathways. The degradation of the toxin microcystin-LR by potassium permanganate, for example, follows first-order kinetics. nih.gov For other emerging contaminants like phenolic endocrine-disrupting chemicals, permanganate shows high reactivity. magtech.com.cn The oxidation process can be complex, sometimes involving the formation of unstable intermediates, such as a hypomanganate diester when reacting with double bonds, which then undergoes further reactions like hydrolysis and cleavage. acs.org
A key area of investigation is the role of intermediate manganese species. It has been found that activating permanganate can produce more reactive secondary oxidants, including Mn(V) and Mn(VI). iwaponline.com Under acidic conditions, manganate(VI) can disproportionate to form permanganate and colloidal manganese dioxide (MnO₂); this in-situ formed MnO₂ has been shown to be highly reactive and a primary contributor to the degradation of pollutants. nih.gov The identification of hydroxylated degradation products further supports the role of these active manganese species in the oxidation process. iwaponline.com
Table 1: Mechanisms of Organic Contaminant Oxidation by Manganate(VI) and Related Species
| Mechanism | Description | Target Contaminants | References |
|---|---|---|---|
| Direct Oxidation | Electron transfer, hydrogen/hydride abstraction. | Substituted phenols, various pesticides. | nih.gov |
| Addition to C=C Bonds | Breaks double bonds to form carbonyls via a hypomanganate diester intermediate. | Alkenes, unsaturated compounds. | acs.orglibretexts.org |
| In-situ MnO₂ Action | Colloidal MnO₂ formed from Mn(VI) disproportionation acts as a powerful oxidant. | Diverse organic pollutants. | nih.gov |
| Radical Formation | Activation of Mn(VI) or its precursors generates highly reactive radical species. | p-chlorobenzoic acid. | epa.govnih.gov |
| Mediated Electron Transfer | A mediator like graphite (B72142) facilitates electron transfer from the contaminant to the oxidant. | Sulfamethoxazole. | nih.gov |
To enhance the oxidative power of manganate(VI), researchers are developing Advanced Oxidation Processes (AOPs) that generate highly reactive radicals. A particularly promising AOP is the combination of potassium permanganate (KMnO₄) and peroxymonosulfate (B1194676) (PMS). capes.gov.brnih.gov This combined system creates a synergistic effect, significantly boosting the mineralization of organic contaminants. capes.gov.br
The mechanism of the KMnO₄/PMS system is a subject of detailed study. One proposed mechanism is that the manganese dioxide (MnO₂) formed in-situ from the reduction of permanganate activates PMS, which in turn generates powerful sulfate (B86663) and hydroxyl radicals that degrade pollutants. epa.govcapes.gov.brnih.gov However, other research suggests a more direct role for the permanganate ion itself. nih.gov A tentative mechanism involves the direct activation of PMS by KMnO₄, leading to the formation of peroxomanganese(VI) complexes that subsequently break down to produce radicals. epa.govnih.gov The combined use of KMnO₄ and PMS has proven to be more effective for applications like improving sludge dewaterability than using either chemical on its own. researchgate.net These KMnO₄-based AOPs are being optimized to improve contaminant removal and enhance resource recovery from wastewater and sludge. lsmu.lt
Table 2: Findings on KMnO₄/Peroxymonosulfate (PMS) AOP
| Finding | Description | Implication | References |
|---|---|---|---|
| Synergistic Effect | The combined use of KMnO₄ and PMS results in a greater degradation of organic contaminants than the sum of the individual components. | Enhanced efficiency for water treatment and mineralization of pollutants. | capes.gov.brnih.gov |
| Radical Generation | The system generates highly reactive sulfate (SO₄•⁻) and hydroxyl (•OH) radicals. | Capable of degrading recalcitrant organic compounds. | epa.govnih.gov |
| Dual Activation-Mechanisms | Activation of PMS may occur via in-situ formed MnO₂ or through direct interaction with KMnO₄ to form peroxomanganese(VI) complexes. | Provides a more complete understanding for process optimization. | epa.govnih.govcapes.gov.brnih.gov |
| pH Dependency | The degradation efficiency is influenced by pH, with maximum rates observed under specific acidic or basic conditions. | Process conditions can be tailored to specific contaminants and water matrices. | epa.gov |
Potassium manganate (B1198562) and its precursor, potassium permanganate, are highly effective in removing dissolved metal ions like iron (Fe²⁺) and manganese (Mn²⁺) from water. extension.orgmrwa.com The fundamental principle is the oxidation of these soluble ions into insoluble forms that can be easily removed through filtration. apecwater.commdpi.com Soluble Fe(II) is oxidized to insoluble ferric (Fe³⁺) compounds (rust), and soluble Mn(II) is converted to insoluble manganic (Mn⁴⁺) particles, primarily manganese dioxide (MnO₂). extension.orgceer.com.pl
The chemical reaction is efficient, with a theoretical requirement of 1.9 grams of KMnO₄ to oxidize 1 gram of manganese. suezwaterhandbook.com In practice, manganate(VI) demonstrates a dual function; it not only oxidizes the dissolved metals but the resulting MnO₂ precipitate also acts as a coagulant, aiding in the removal of other pollutants. iwaponline.comresearchgate.net This makes the process more effective than simple aeration, especially for manganese removal. ceer.com.pl
An advanced application involves the use of catalytic filter media, such as "manganese greensand," which is sand coated with manganese oxide. suezwaterhandbook.comknowyourh2o.com In these systems, the filter bed itself helps to oxidize the metals. Potassium permanganate is then used intermittently or continuously to regenerate the oxidative capacity of the filter media. knowyourh2o.comnobel.srl This approach provides a "buffer" that helps prevent issues like pink water (caused by excess permanganate) in the distribution system and allows for consistent removal even with fluctuating influent metal concentrations. mrwa.comsuezwaterhandbook.com
Manganate(VI)-based treatments are showing significant promise in the management of waste activated sludge (WAS), a major byproduct of wastewater treatment. The application of potassium permanganate can improve both sludge dewatering and resource recovery. lsmu.ltrsc.org
Studies have demonstrated that conditioning sludge with KMnO₄ significantly enhances its dewaterability. researchgate.netrsc.org The oxidant alters the structure of extracellular polymeric substances (EPS), which are largely responsible for trapping water within the sludge matrix, thereby releasing bound water and reducing the final moisture content. rsc.org
Table 3: Effects of KMnO₄ Treatment on Waste Activated Sludge (WAS)
| Parameter | Observation | Mechanism/Reason | References |
|---|---|---|---|
| Methane Production | Significantly enhanced compared to untreated sludge. | Disintegration of sludge flocs releases dissolved organics, increasing bioavailability for anaerobic digestion. | acs.orgnih.govcolab.ws |
| Sludge Dewaterability | Improved, with reductions in moisture content. | Oxidation alters extracellular polymeric substances (EPS), releasing bound water. | researchgate.netrsc.org |
| Soluble Organics (SCOD) | Increased concentration in the sludge liquor. | Breakdown of microbial cells and extracellular matrix by the oxidant. | acs.org |
| Biodegradability | Enhanced for recalcitrant substances like humus. | Oxidative process breaks down complex molecules into simpler, more biodegradable forms. | acs.org |
Catalytic Roles and Research in Various Chemical Transformations
The manganese atom in manganate(VI) can exist in multiple oxidation states, making it a versatile element in catalysis. Research into manganese-based catalysts, including manganate compounds, spans both homogeneous and heterogeneous systems for a variety of important chemical reactions.
Manganate compounds and their derivatives are active in both homogeneous and heterogeneous catalytic systems.
Homogeneous Catalysis: A classic example of homogeneous catalysis involving a manganese species is the autocatalysis observed in the reaction between an acidified solution of potassium manganate(VII) and ethanedioic (oxalic) acid. chemguide.co.uk The reaction is initially slow but is catalyzed by the manganese(II) ions (Mn²⁺) that are produced as a product of the reaction itself. chemguide.co.ukpm.szczecin.pl Since the Mn²⁺ catalyst is in the same liquid phase as the reactants, this is a homogeneous process. pm.szczecin.pl More broadly, soluble manganese complexes are being developed for a range of transformations, including the hydrogenation of various organic compounds and carbon-carbon bond-forming reactions. acs.orgresearchgate.net
Heterogeneous Catalysis: In heterogeneous catalysis, the catalyst is in a different phase from the reactants, which is typically a solid catalyst with liquid or gaseous reactants. chemguide.co.ukpm.szczecin.pl Manganate-related systems are widely studied in this area. For example, solid oxides such as manganese dioxide (MnO₂), zinc oxide, and iron oxide can act as heterogeneous catalysts, influencing the thermal decomposition or reduction of potassium permanganate. mdpi.comresearchgate.net In one innovative approach, graphite has been used as a solid mediator to facilitate electron transfer between organic contaminants and KMnO₄ in an aqueous solution, enhancing the reaction efficiency. nih.gov Phase transfer catalysts have also been employed to enable reactions between aqueous permanganate and reactants in a separate organic phase. google.com Supported manganese catalysts, where manganese complexes are anchored to a solid polymer, are being researched for highly efficient and selective oxidation reactions, such as C-H bond oxidation and epoxidation. rsc.org
Studies on Photocatalytic Degradation Processes Utilizing Manganate(VI) Systems (e.g., with Zinc Oxide Nanoparticles)
Research into photocatalytic degradation often involves potent oxidizing agents in conjunction with semiconductor nanoparticles. While the focus is on manganate(VI), prominent studies in this area have utilized the closely related potassium permanganate (Mn(VII)), which can be reduced to manganate(VI) during reactions.
In studies using zinc oxide (ZnO) nanoparticles, potassium permanganate has been used as a model wastewater pollutant to test photocatalytic efficiency. chalcogen.roaun.edu.eg When ZnO nanoparticles, prepared via a solid-state reaction, were used as a catalyst, they demonstrated a significant ability to degrade potassium permanganate under UV irradiation. chalcogen.ro One study reported a 47% degradation rate for a potassium permanganate solution after three hours of UV exposure in the presence of ZnO nanoparticles. chalcogen.roaun.edu.egresearchgate.net This was considerably higher than the degradation rate of less than 5% observed for methylene (B1212753) blue under the same conditions, highlighting the efficacy of the ZnO system for degrading certain manganese species. chalcogen.roaun.edu.eg The degradation process involves the generation of electron-hole pairs on the surface of the ZnO semiconductor when irradiated with UV light. researchgate.net These charge carriers then participate in redox reactions that break down the target compound. researchgate.net The kinetics of this photocatalytic process have been analyzed using pseudo-first-order, pseudo-second-order, and intra-particle diffusion models to understand the reaction mechanisms. chalcogen.roaun.edu.eg
Another comparative study used both manganese dioxide (δ-MnO₂) and ZnO nanoparticles to degrade Rhodamine B under UV light. scientific.netresearchgate.net While this study did not directly use this compound, it did use potassium permanganate as a precursor to synthesize the MnO₂ nanoparticles. scientific.netresearchgate.net The results showed that ZnO nanoparticles were about four times faster at degrading the dye than the MnO₂ nanoparticles, which was attributed to the higher reducing and oxidizing power of ZnO in generating the necessary free radicals for photodegradation. scientific.netresearchgate.net
Influence of Manganate Species on Reaction Rates and Selective Product Formation
The various oxidation states of manganese, particularly the intermediate species like manganate(VI), play a complex and influential role in the kinetics and selectivity of oxidation reactions. Permanganate oxidations are known to be complex because of the formation of intermediates such as Mn(V) and Mn(VI), which are typically only stable in highly alkaline solutions. rsc.org
A detailed kinetic study on the oxidation of mandelic acid by permanganate across a wide pH range (1-13) revealed the critical role of these intermediates. rsc.orgnih.gov In highly alkaline conditions (pH ≥ 13), manganate(VI) can be stabilized and removed from the solution as insoluble barium manganate. rsc.orgnih.gov The study found that the stoichiometry of the initial reduction step is: Mandelic Acid + 2Mn(VII) → Phenylglyoxylic Acid + 2Mn(VI). rsc.orgnih.gov The resulting manganate(VI) (MnO₄²⁻) is then directly reduced to manganese dioxide (MnO₂), producing another mole of phenylglyoxylic acid. rsc.orgnih.gov The observed product ratio of benzaldehyde (B42025) to phenylglyoxylic acid serves as a tool to distinguish between different mechanistic pathways, including those involving the direct reduction or disproportionation of manganese intermediates. rsc.orgnih.gov
The presence of ligands can also significantly alter reaction rates by stabilizing certain manganese species. For instance, ligands like pyrophosphate can inhibit the formation of colloidal MnO₂ and accelerate the kinetics of phenol (B47542) oxidation by permanganate, likely by stabilizing Mn(III) intermediates. researchgate.net This selective influence of ligands and the varied reactivity of different manganese species (Mn(III), Mn(V), Mn(VI)) are crucial for controlling product formation in environmental remediation and chemical synthesis. rsc.orgresearchgate.netacs.org
Catalytic Oxidation of Specific Organic Substrates (e.g., N-Butane Waste)
The catalytic oxidation of hydrocarbons such as n-butane is a significant area of research for converting waste streams into valuable chemicals. Studies have investigated the use of potassium permanganate, a precursor to manganate(VI), for the oxidation of n-butane waste. In one such study, the oxidation of n-butane was carried out in the presence of a xTiO₂•(1-x)SiO₂ catalyst. e3s-conferences.orge3s-conferences.org The research explored the influence of various factors, including reactant concentrations, solvent, and temperature, on the reaction rate and product selectivity. e3s-conferences.orge3s-conferences.org
It was determined that ethyl alcohol was the most effective solvent, providing the highest selectivity for the formation of butanone-2 while remaining stable under the oxidative conditions. e3s-conferences.orge3s-conferences.org The molar ratio of n-butane to the potassium permanganate solution was found to be a critical parameter. Increasing this ratio had a direct impact on the yield and selectivity of the desired product.
Below is a table summarizing the effect of the reactant ratio on butanone-2 production.
| n-Butane to KMnO₄ Ratio | Butanone-2 Yield (%) | Selectivity (%) |
|---|---|---|
| 1:2 | 17 | 20 |
| 2:1 | 28 | 50.7 |
| 3:1 | 28 | 50.8 |
| 6:1 | 44 | 63 |
| 7:1 | 43.2 | 63.3 |
The optimal conditions for synthesizing butanone-2 were identified as a temperature of 70 °C and a molar ratio of n-butane to potassium permanganate of 3:1. e3s-conferences.org At temperatures increasing from 50 °C to 90 °C, the yield of butanone-2 rose from 13.4% to 30.5%. e3s-conferences.org
Electrochemical Applications and Energy Storage Research
Manganese compounds, including derivatives related to manganate(VI), are central to research in advanced energy storage systems due to manganese's variable oxidation states, low cost, and environmental friendliness. researchgate.net
Evaluation of Manganate(VI) Derivatives as Cathode Materials in Advanced Battery Systems (e.g., LiMn₂O₄, KMnO₄-Activated Carbon Composites)
While not direct manganate(VI) compounds, materials like lithium manganese oxide (LiMn₂O₄) and potassium permanganate-activated carbon composites are important manganese-based cathodes where the redox chemistry of manganese is key.
LiMn₂O₄ Spinel: LiMn₂O₄, a spinel material with manganese in a mixed +3 and +4 oxidation state, is a widely studied cathode for lithium-ion batteries. gatech.eduresearchgate.net It is considered a safer and cheaper alternative to cobalt-based materials. gatech.edu Research has focused on creating nanostructured LiMn₂O₄ composites to improve performance. researchgate.net For example, a composite of LiMn₂O₄ with 3D graphene showed a specific capacity of 133 mAh/g at a 0.5 C rate and 90 mAh/g at a 10 C rate. researchgate.net Another study reported a LiMn₂O₄/carbon nanotube composite synthesized via a one-step hydrothermal method that delivered a discharge capacity of 114 mAh/g at 1 C, with 94.5% capacity retention after 180 cycles. researchgate.net
KMnO₄-Activated Carbon Composites: Activated carbon (AC) is a key material for supercapacitors. Asymmetric supercapacitors using an activated carbon anode and a manganese oxide cathode offer a promising way to combine high power and energy density. capes.gov.br A device using an AC negative electrode and a K₀.₂₇MnO₂·0.6H₂O positive electrode in a K₂SO₄ electrolyte demonstrated an energy density of 25.3 Wh/kg at a power density of 140 W/kg. capes.gov.br This performance was noted to be higher than that of a comparable LiMn₂O₄-based system. capes.gov.br In other research, activated carbon derived from rice husk and used as an anode in a Li-ion battery showed a discharge capacity of ~321 mAh/g and maintained high stability over 400 cycles. nih.gov Another approach involves hybrid capacitors with an activated carbon negative electrode and a LiMn₂O₄ positive electrode in an aqueous Li₂SO₄ electrolyte, which can be cycled at high current densities. researchgate.net
Design and Performance of Electrochemical Regeneration Systems for Oxidants
The electrochemical regeneration of oxidants is a key strategy for developing sustainable chemical processes. The synthesis of potassium permanganate (Mn(VII)) from manganese dioxide (Mn(IV)) conventionally proceeds through a two-stage process where manganese dioxide is first oxidized to this compound (Mn(VI)), which is then electrochemically oxidized to permanganate. rsc.org
Modern research focuses on designing efficient electrolyzers for this conversion. Studies have utilized filter press type flow electrolyzers with cation exchange membranes (e.g., Nafion 417), precious metal oxide-coated titanium anodes, and stainless steel cathodes to produce potassium permanganate from the electro-oxidation of an alkaline this compound solution. researchgate.netacs.org The efficiency of this process is dependent on factors like the anode material and the transport of K⁺ ions across the membrane. researchgate.netacs.org Research on the in situ electrochemical regeneration of the permanganate ion aims to make oxidation reactions more sustainable by continuously regenerating the oxidant within the reaction system. dntb.gov.ua This approach eliminates the need for a constant supply of chemical oxidants, which is particularly advantageous for decentralized systems like those used for water treatment. rsc.org
Manganate(VI) in Fundamental Transition Metal Chemistry and Coordination Compound Research
Manganate(VI), with its MnO₄²⁻ tetrahedral anion, is a cornerstone for understanding the chemistry of high-valent transition metal oxides. wikipedia.orgwikipedia.org It is a d¹ paramagnetic ion, and its structure is isostructural with potassium sulfate. wikipedia.org
A significant aspect of its chemistry is its instability in all but the most alkaline aqueous solutions, where it readily disproportionates into permanganate (Mn(VII)) and manganese dioxide (Mn(IV)). wikipedia.org This "chemical chameleon" reaction is a classic example of disproportionation. wikipedia.org
3 K₂MnO₄ + 2 H₂O → 2 KMnO₄ + MnO₂ + 4 KOH wikipedia.org
Research into manganese coordination chemistry has pushed the boundaries of stabilizing uncommon oxidation states. While manganese complexes in the +6 oxidation state are rare, a few have been isolated and characterized. acs.org A notable example is a Mn(VI) nitrido complex, [MnVI(N)(TAML)]⁻, which was isolated and structurally characterized by X-ray crystallography. acs.org This complex was generated by the one-electron oxidation of the corresponding Mn(V) species and was found to be capable of nitrogen atom transfer reactions. acs.org Such studies on high-valent manganese-nitrido complexes are fundamental to understanding reaction mechanisms like N-N bond coupling. acs.org
From a theoretical perspective, the electronic configuration of the manganate(VI) anion in its tetrahedral geometry is explained using Crystal Field Theory. stackexchange.com The d-orbitals split into two energy levels, and the single d-electron of Mn(VI) occupies the lower energy 'e' orbital, resulting in a configuration of e¹t₂⁰. stackexchange.com Understanding the reduction of manganate(VI) and other high-valent manganese species is crucial for developing general mechanisms for the oxidation of organic compounds by transition metal oxides. acs.orgchemeurope.com
Strategies for the Generation and Stabilization of High-Valent Manganese-oxo Complexes
The generation and stabilization of high-valent manganese-oxo species, particularly those in the Mn(IV) and Mn(V) oxidation states, are critical areas of research. These complexes are key intermediates in a variety of important chemical transformations, including oxygen atom transfer (OAT) and hydrogen atom transfer (HAT) reactions. nih.gov However, their inherent reactivity makes them transient and challenging to isolate and characterize. nih.gov Consequently, significant research has focused on developing strategies to stabilize these potent oxidizing agents, drawing inspiration from both biological systems and synthetic chemistry. nih.gov
A primary strategy for stabilizing high-valent manganese-oxo complexes involves the use of carefully designed ligand systems. The electronic and steric properties of the coordinating ligands play a crucial role in modulating the stability and reactivity of the manganese center.
Porphyrinoid and Corrolazine Ligands: Porphyrin and related macrocyclic ligands have been extensively used to generate and study high-valent manganese-oxo species. nih.govnih.gov For instance, the oxidation of a manganese(III) corrolazine complex, MnIII(TBP8Cz), with iodosylbenzene leads to the formation of a stable manganese(V)-oxo complex, MnV(O)(TBP8Cz). nih.gov This complex is notably stable in solution at ambient conditions and can be purified by chromatography. nih.gov The corrolazine ligand is specifically designed to stabilize high-valent states. nih.gov Furthermore, the generation of a MnV(O) corrolazine can be achieved using dioxygen and visible light in the presence of a C-H substrate. nih.govresearchgate.net The stability of manganese(V)-oxo porphyrins is also markedly influenced by pH, with the species being more stable in the presence of a base. acs.org The base is thought to stabilize the complex by binding as an axial ligand. acs.org
Non-Porphyrinic Ligand Systems: Beyond porphyrinoids, other ligand architectures have proven effective. The tris[(N'-tert-butylureaylato)-N-ethylene]aminato ([buea]3-) ligand, for example, stabilizes a high-spin Mn(V)-oxo species through intramolecular hydrogen bonding within the secondary coordination sphere. researchgate.netrsc.org This approach mimics strategies observed in natural metalloenzymes. nih.gov Similarly, a trigonal ligand field provided by the ditox ligand (bis(2,6-di-tert-butyl-4-methylphenoxide)) can support a terminal Mn(IV)-oxo complex. rsc.org The anionic, all-oxygen ligand field of the ditox ligands is thought to contribute to the stability of the Mn(IV)-oxo moiety, potentially shedding light on how the Oxygen Evolving Complex (OEC) in photosystem II protects itself from auto-oxidation. rsc.org
Influence of Lewis Acids and Axial Ligands: The reactivity and electronic structure of high-valent manganese-oxo complexes can be fine-tuned by the addition of external agents such as Lewis acids and anionic donors. The addition of a nonmetallic Lewis acid, such as B(C6F5)3, to a manganese(V)-oxo corrolazine complex can lead to the stabilization of its valence tautomer, a manganese(IV)-oxo π-radical cation complex, MnIV(O)(Cz•+). acs.org This resulting complex exhibits significantly enhanced rates in hydrogen-atom abstraction reactions. acs.org The binding of anionic donors (X-) to form six-coordinate [MnV(O)(X)]- complexes has also been shown to increase the rate of two-electron oxygen-atom-transfer to thioether substrates. nih.gov
Electrochemical Generation: Electrochemical methods offer an alternative pathway for the generation of high-valent manganese-oxo species without the need for chemical oxidants. For example, a non-heme oxomanganese(IV) species, [(dpaq)MnIV(O)]+, can be generated through a proton-coupled electron transfer (PCET) process from the corresponding hydroxomanganese(III) complex. chemrxiv.org This electrochemically generated complex demonstrates remarkable stability and can be reversibly converted back to its precursor. chemrxiv.org Theoretical studies suggest that this Mn(IV)-oxo species can be further oxidized to form Mn(V)-oxo and even Mn(VI)-oxo transients. chemrxiv.org
The table below summarizes some of the key strategies and resulting stabilized high-valent manganese-oxo complexes.
| Stabilization Strategy | Ligand System | Generated Species | Key Features | Reference(s) |
| Macrocyclic Ligand Design | Corrolazine (TBP8Cz) | MnV(O)(TBP8Cz) | Stable in solution, isolable | nih.gov |
| Secondary Sphere Interactions | Tris[(N'-tert-butylureaylato)-N-ethylene]aminato ([buea]3-) | High-spin MnV=O | Stabilized by intramolecular H-bonding | researchgate.net |
| Anionic Oxygen Donor Ligand | Tris(ditox) | [MnIV(O)(ditox)3]- | Anionic all-oxygen ligand field | rsc.org |
| Lewis Acid Addition | Corrolazine (Cz) + B(C6F5)3 | MnIV(O)(Cz•+) | Valence tautomer stabilization, enhanced reactivity | acs.org |
| Electrochemical PCET | dpaq | [(dpaq)MnIV(O)]+ | Generated without chemical oxidants, reversible | chemrxiv.org |
| pH Control/Base Addition | Porphyrin (TDCPP) | [(TDCPP)MnV=O]+ | Stability dependent on base concentration | acs.org |
These diverse strategies highlight the intricate balance of electronic and structural factors required to generate and stabilize highly reactive manganese-oxo intermediates, paving the way for their application in advanced catalytic processes.
Future Research Perspectives on Potassium Manganate
Advanced Elucidation of Complex Reaction Mechanisms and Detailed Intermediate Speciation
Future research will focus on unraveling the intricate reaction mechanisms of potassium manganate (B1198562) (K₂MnO₄). While it is known that manganate(VI) can act as an oxidant, the detailed pathways and intermediate species involved in its reactions are not fully understood. Permanganate (B83412) oxidations, which can produce manganate(VI), are known to be complex, involving various manganese species with different oxidation states such as Mn(V), Mn(IV), and Mn(III), depending on the pH and the substrate. patsnap.comrsc.org The formation of transient species like hypomanganate(V) and manganate(VI) has been detected in the oxidation of various compounds by permanganate. acs.orgnih.gov
A key area of future investigation will be the characterization of the short-lived intermediates that form during manganate(VI) reactions. The green manganate(VI) ion is known to be unstable in acidic solutions, where it disproportionates into permanganate and manganese dioxide. pnnl.gov However, its reactivity in various media and with a diverse range of organic and inorganic substrates warrants more detailed study. For instance, in the oxidation of mandelic acid by permanganate, manganate(VI) is an intermediate that is further reduced to manganese dioxide. rsc.orgresearchgate.net
Advanced analytical techniques will be crucial for these investigations. While conventional spectrophotometry has been used to identify intermediates like hypomanganate(V) and manganate(VI), more sophisticated methods are needed for a complete picture. acs.orgnih.govresearchgate.net Time-resolved infrared (TRIR) spectroscopy, for example, has been successfully used to study the speciation of manganese complexes in catalytic reactions, providing insights into the coordination and reaction of intermediates on very short timescales. nih.gov The application of such techniques to potassium manganate reactions could provide unprecedented detail about the transient species involved.
Furthermore, kinetic studies under various conditions (e.g., pH, temperature, solvent) will be essential to build comprehensive reaction models. rsc.orgresearchgate.net The oxidation of some substrates by permanganate has been shown to proceed through distinct fast and slow stages, corresponding to the formation and subsequent decomposition of intermediate complexes. acs.org Similar detailed kinetic analysis of this compound reactions will help to elucidate the rate-determining steps and the factors that control reaction pathways. The influence of co-reductants and the potential for autocatalytic cycles, as seen in some permanganate reactions, are also important areas for future exploration. rsc.org
Design and Development of Novel Manganate(VI)-Based Materials for Environmental Remediation and Sustainable Technologies
A promising avenue for future research lies in the design and development of novel materials based on manganate(VI) for environmental and sustainable applications. This compound itself has potential in water treatment due to its oxidizing properties and the fact that its reduction product, manganese dioxide, can act as a coagulant and adsorbent. researchgate.net Future work could focus on enhancing these properties by creating composite or supported manganate materials.
For environmental remediation, the development of heterogeneous catalysts using this compound could offer significant advantages. Supported permanganate has been shown to be an effective oxidant for various organic compounds, and in some cases, the addition of manganese dioxide can accelerate the reaction. kaliganjgovtcollege.ac.in Similar strategies could be applied to this compound, potentially leading to more efficient and selective systems for the degradation of pollutants in water and soil. For example, the oxidation of toxic dyes by permanganate has been studied, and similar research with manganate(VI) could lead to new water treatment technologies. acs.org
In the realm of sustainable technologies, manganate(VI)-based materials could find applications in green chemistry. The use of solid-supported this compound as an oxidizing agent could reduce the need for hazardous solvents in organic synthesis. kaliganjgovtcollege.ac.in Research could focus on optimizing the support material and reaction conditions to achieve high yields and selectivity for a wide range of transformations, such as the oxidation of alcohols and sulfides. kaliganjgovtcollege.ac.inwikipedia.org
Furthermore, the synthesis of new manganate(VI) compounds with different cations could lead to materials with tailored properties. For instance, barium manganate has been used as an oxidizing agent in organic synthesis. wikipedia.org Exploring other insoluble manganates could lead to the development of recyclable oxidizing agents, which would be highly beneficial for sustainable chemical processes. The synthesis of novel oxomanganates with complex crystal structures also opens up possibilities for new materials with interesting magnetic or electronic properties. researchgate.net
Integration of State-of-the-Art Computational Methodologies for Predictive Modeling of Reactivity and Properties
The integration of advanced computational methods, such as density functional theory (DFT), will be instrumental in advancing the understanding of this compound and predicting its behavior. These computational tools can provide detailed insights into the electronic structure, bonding, and reactivity of manganate(VI) and its intermediates, which can be difficult to obtain through experimental methods alone.
One key area for computational modeling is the elucidation of reaction mechanisms. DFT calculations can be used to map out the potential energy surfaces of reactions involving this compound, identifying transition states and intermediates. This can help to explain observed reaction kinetics and product distributions. For example, computational studies have been used to investigate the different behaviors of manganese-based catalysts and to understand the factors that control their reactivity. nih.gov Similar approaches applied to this compound could provide a deeper understanding of its oxidative properties.
Predictive modeling can also be used to design new manganate(VI)-based materials with specific properties. By calculating the structural and electronic properties of hypothetical manganate compounds, researchers can identify promising candidates for synthesis and experimental testing. This could accelerate the discovery of new materials for applications in catalysis, environmental remediation, and sustainable technologies.
Furthermore, computational methods can be used to interpret experimental data. For example, spectroscopic data from techniques like TRIR can be compared with calculated vibrational frequencies to help identify transient species. nih.gov This synergy between theory and experiment is crucial for obtaining a complete picture of complex chemical systems.
Future computational work could also focus on the behavior of this compound in different environments, such as in aqueous solution or on the surface of a support material. This could provide insights into the role of the solvent and the support in modulating the reactivity of manganate(VI), which is essential for optimizing its performance in practical applications.
Exploration of Unconventional Catalytic Applications and New Synthetic Methodologies
Future research is expected to uncover new and unconventional catalytic roles for this compound and its derivatives. While permanganate has been widely used as an oxidant, the catalytic potential of manganate(VI) is less explored. Studies on manganese-catalyzed reactions, such as C-H bond functionalization, have demonstrated the versatility of manganese complexes in catalysis. nih.gov Investigating whether this compound can be used as a precursor for such catalytic systems or as a catalyst in its own right could open up new avenues in organic synthesis.
The development of new synthetic methodologies using this compound is another promising area of research. This could involve exploring its reactivity with a wider range of functional groups and developing selective oxidation reactions. For example, while the oxidation of alcohols and sulfides by supported permanganate is known, the reactivity of this compound with other functional groups could lead to novel synthetic transformations. kaliganjgovtcollege.ac.in The use of manganate(VI) in combination with co-oxidants could also lead to new catalytic cycles and improved reaction efficiency. rsc.org
The exploration of solvent-free reaction conditions for this compound oxidations is a particularly interesting direction for green chemistry. kaliganjgovtcollege.ac.in Developing heterogeneous systems where this compound is supported on an inert material could lead to cleaner and more sustainable synthetic processes. Research in this area would focus on optimizing the support, reaction conditions, and substrate scope to create practical and environmentally friendly synthetic methods.
Furthermore, the unique properties of manganate(VI) could be exploited in other areas of catalysis. For example, its ability to participate in multi-electron transfer reactions could be useful in developing catalysts for energy storage and conversion applications. The synthesis of new manganate-based materials with high surface areas and tailored electronic properties could be a key step in this direction.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
